molecular formula C21H15F3N4O2 B11477223 methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate

methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate

Cat. No.: B11477223
M. Wt: 412.4 g/mol
InChI Key: CUHFQCWKGLBXRB-UHFFFAOYSA-N
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Description

Methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the formation of the pyrazole and pyridine rings, followed by their fusion. One common method starts with the preparation of a 1-substituted 3-methyl-1H-pyrazole or a 1-substituted 1H-pyrazole as the starting material. This is then subjected to various substitution reactions to introduce the desired functional groups at specific positions on the rings .

Industrial Production Methods

Industrial production of these compounds often involves multi-step synthesis processes that are optimized for yield and purity. The use of computer-aided drug design and scaffold hopping techniques can further enhance the efficiency of these synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazolo[3,4-b]pyridine scaffold .

Scientific Research Applications

Methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, when activated, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. These pathways are involved in cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can potentially halt the continuous activation of these pathways, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-methyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoate is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to selectively inhibit TRKs with minimal off-target effects makes it a promising candidate for further research and development .

Properties

Molecular Formula

C21H15F3N4O2

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-[3-methyl-6-pyridin-3-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]benzoate

InChI

InChI=1S/C21H15F3N4O2/c1-12-18-16(21(22,23)24)10-17(14-4-3-9-25-11-14)26-19(18)28(27-12)15-7-5-13(6-8-15)20(29)30-2/h3-11H,1-2H3

InChI Key

CUHFQCWKGLBXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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